molecular formula C14H13NO B14539206 6-Methoxy-1-methyl-9H-carbazole CAS No. 62334-19-4

6-Methoxy-1-methyl-9H-carbazole

Cat. No.: B14539206
CAS No.: 62334-19-4
M. Wt: 211.26 g/mol
InChI Key: ANTBALLGAONSHI-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-9H-carbazole is a synthetically accessible carbazole alkaloid of significant interest in medicinal chemistry and materials science. Carbazole alkaloids are a major class of natural products predominantly isolated from the Rutaceae family, with demonstrated multi-target biological activities . This compound serves as a key synthetic intermediate and pharmacophore for investigating novel therapeutic agents. Research into carbazole derivatives has revealed their potential for neuroprotective applications. Certain carbazole alkaloids exhibit multitarget mechanisms relevant to neurodegenerative diseases, including attenuating oxidative stress, inhibiting beta-secretase (BACE-1), and demonstrating anti-neuroinflammatory effects by reducing pro-inflammatory markers . Furthermore, the structural motif of methoxy-substituted carbazoles is associated with antimicrobial properties. Related compounds show activity against Gram-positive bacteria, such as Staphylococcus aureus , highlighting the scaffold's potential in antibacterial research . Beyond biomedical applications, the carbazole core is a privileged structure in organic electronics. Its rigid, conjugated tricyclic system provides desirable charge-transport properties, making carbazole derivatives, including methoxy- and methyl-substituted variants, valuable as bipolar host materials in the development of high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs) . This product is intended for research purposes as a building block in organic synthesis, a reference standard in natural product studies, and a core scaffold for the development of new bioactive molecules or functional materials. This compound is provided for Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62334-19-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

6-methoxy-1-methyl-9H-carbazole

InChI

InChI=1S/C14H13NO/c1-9-4-3-5-11-12-8-10(16-2)6-7-13(12)15-14(9)11/h3-8,15H,1-2H3

InChI Key

ANTBALLGAONSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 6-Methoxy-1-methyl-9H-carbazole molecule can be determined.

The ¹H NMR spectrum of a carbazole (B46965) derivative provides characteristic signals for aromatic, methoxy (B1213986), and methyl protons. For a compound like this compound, one would expect to see distinct signals corresponding to the protons on the carbazole ring system, the methoxy group, and the methyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

To illustrate, the ¹H NMR spectrum of the related compound N-methylcarbazole shows characteristic aromatic proton signals between 7.2 and 8.1 ppm and a singlet for the N-methyl protons around 3.8 ppm. chemicalbook.com For this compound, the methoxy group protons would likely appear as a singlet around 3.9 ppm, while the C1-methyl protons would also be a singlet at approximately 2.5 ppm. The aromatic protons would exhibit a complex splitting pattern in the range of 7.0-8.0 ppm, with their specific chemical shifts and coupling constants being dependent on their position relative to the methoxy and methyl substituents.

Table 1: Representative ¹H NMR Data for a Substituted Carbazole Derivative (Data based on analogous carbazole structures)

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
Methoxy (-OCH₃) ~3.9 Singlet
Methyl (-CH₃) ~2.5 Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the carbazole ring are typically found between 110 and 140 ppm. The carbon of the methoxy group would resonate around 55-60 ppm, and the methyl carbon would appear at a higher field, around 15-20 ppm.

For instance, in a related compound, 1,4-dimethoxy-9H-carbazole-3-carbaldehyde, the aromatic carbons appear in the range of 95-150 ppm, and the methoxy carbons are observed around 56 and 61 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for a Substituted Carbazole Derivative (Data based on analogous carbazole structures)

Carbon Type Chemical Shift (δ, ppm)
Aromatic C 110 - 145
Aromatic C-N ~140
Aromatic C-O ~155
Methoxy C (-OCH₃) ~55

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for analyzing carbazole alkaloids. researchgate.net It typically produces a protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. For this compound (C₁₄H₁₃NO), the expected molecular weight is 211.26 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at m/z 212.1.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would confirm the molecular formula C₁₄H₁₃NO by matching the measured mass to the calculated exact mass.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecule. The fragmentation of carbazole alkaloids often involves characteristic losses of small neutral molecules or radicals.

A plausible fragmentation pathway for [M+H]⁺ of this compound could involve the initial loss of a methyl radical (•CH₃) from the methoxy group or the C1-methyl group, leading to fragment ions at m/z 197.1 or the loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in an ion at m/z 182.1. Further fragmentation of the carbazole ring system could also occur, providing additional structural information. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For carbazole derivatives, this technique is crucial for understanding how substituent groups influence the molecular packing and intermolecular interactions in the solid state.

In another related compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the molecule is essentially planar, with the dihedral angle between the two benzene (B151609) rings being approximately 2°. nih.gov The crystal structure is stabilized by both intramolecular O—H⋯O hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov These examples highlight the near-planar nature of the carbazole core and the importance of substituent-driven intermolecular forces in dictating the solid-state architecture. It is reasonable to infer that this compound would also possess a largely planar carbazole skeleton, with the methoxy and methyl groups influencing the crystal packing through van der Waals forces and potentially weak hydrogen bonds.

Table 1: Crystallographic Data for Related Carbazole Derivatives

CompoundCrystal SystemSpace GroupKey Dihedral AngleRef.
9-(4-Methoxyphenyl)-9H-carbazoleOrthorhombicPbca1.73 (12)° (between carbazole benzene rings) iucr.orgresearchgate.net
1-hydroxy-8-methyl-9H-carbazole-2-carbaldehydeMonoclinicP2₁/c~2° (between carbazole benzene rings) nih.gov

This table is provided for illustrative purposes based on related compounds, as specific data for this compound was not found.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of carbazole and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic system.

For the parent 9H-carbazole, typical absorption bands are observed in the UV region. nist.gov The introduction of substituents like methoxy and methyl groups can cause shifts in these absorption bands (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) and changes in their intensities.

Studies on various carbazole derivatives show that absorption spectra typically exhibit intense bands in the UV region. researchgate.net For instance, some carbazole-based dyes show peaks between 340 and 360 nm, which are attributed to intramolecular charge transfer (ICT). researchgate.net The spectrum of 9-methyl-9H-carbazole shows absorption maxima at several wavelengths, indicating multiple electronic transitions. nist.gov It is anticipated that this compound would display a UV-Vis spectrum characteristic of a substituted carbazole, with the methoxy group likely inducing a slight red shift in the absorption bands compared to the unsubstituted carbazole due to its electron-donating nature.

Table 2: UV-Vis Absorption Data for 9-Methyl-9H-carbazole

Wavelength (nm)Logarithm of Molar Absorptivity (log ε)
~235~4.5
~255~4.2
~295~4.2
~330~3.5
~345~3.4

Data is for the related compound 9-methyl-9H-carbazole and is sourced from the NIST WebBook. nist.gov

Fluorescence and Photoluminescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. Upon absorption of light, a molecule is promoted to an excited state. Fluorescence is the emission of light as the molecule returns to its ground electronic state.

Carbazole and its derivatives are well-known for their fluorescent properties. researchgate.net The position and intensity of the emission peak, as well as the fluorescence quantum yield, are sensitive to the molecular structure and the local environment. The carbazole nucleus itself is a strong fluorophore. nih.gov

Research on derivatives of 9-phenyl-9H-carbazole with methoxy substituents has shown that these groups can significantly influence the photoluminescence quantum yields (PLQY). researchgate.netnih.gov In some cases, the PLQY of non-doped solid films of these compounds were much higher than in solution, a phenomenon known as aggregation-enhanced emission. nih.gov Specifically, compounds with methoxy groups at the C-3 and C-6 positions of the carbazole moiety exhibited the highest solid-state PLQY. researchgate.netnih.gov This suggests that this compound would likely be a fluorescent compound, with its emission properties being influenced by the positions of the methoxy and methyl groups. The emission is expected to be in the blue or blue-green region of the spectrum, typical for many carbazole derivatives.

Advanced Vibrational Spectroscopy Applications (e.g., IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are powerful for identifying functional groups and providing a "fingerprint" of a specific compound.

The IR spectrum of a carbazole derivative will show characteristic peaks for the functional groups present. For this compound, one would expect to see:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the carbazole ring.

Aromatic C-H stretch: Peaks typically above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks for the methyl group, usually just below 3000 cm⁻¹.

C=C aromatic stretch: Bands in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong peak for the methoxy group, typically in the 1000-1300 cm⁻¹ range.

C-N stretch: Vibrations in the 1200-1350 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for 9-methyl-9H-carbazole, which shows characteristic aromatic and aliphatic C-H stretching vibrations. nist.gov Similarly, the IR spectrum of the parent 9H-carbazole is also well-documented. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. A study on isomeric hexenyl methyl ethers demonstrated that Raman spectroscopy can be useful for determining the stereochemistry and location of double bonds and methoxy groups. researchgate.net For this compound, Raman spectroscopy would be sensitive to the vibrations of the carbazole ring system and the attached functional groups, providing a detailed vibrational fingerprint.

Table 3: Expected IR Absorption Ranges for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch> 3000
Aliphatic C-H (Methyl)Stretch< 3000
Aromatic C=CStretch1450 - 1600
C-O (Methoxy)Stretch1000 - 1300
C-NStretch1200 - 1350

Computational and Theoretical Investigations of 6 Methoxy 1 Methyl 9h Carbazole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. These methods provide a foundational understanding of a compound's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

The introduction of substituents, such as a methoxy (B1213986) or methyl group, significantly influences the electronic structure. Methoxy groups, being electron-donating, tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can enhance the hole-transporting properties of the material. worldscientific.com Conversely, the position of these substituents can fine-tune the electronic properties, affecting both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. worldscientific.com For instance, studies on N-substituted carbazoles, including 9-methylcarbazole, have shown that the substituent on the nitrogen atom can alter the π-π stacking distances and intermolecular interactions in dimers, which is crucial for their application in materials science. rsc.org

Molecular Orbital Analysis

Molecular orbital analysis provides a visual and energetic map of the electrons within a molecule. The HOMO and LUMO are of particular interest as they are primarily involved in chemical reactions and electronic transitions.

In 9H-carbazole, the HOMO is typically distributed over the entire carbazole (B46965) ring system, while the LUMO is also delocalized across the aromatic framework. nih.gov A study on carbazole oligomers showed that the monomer HOMO has a significant contribution from the nitrogen atom. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic properties, such as its absorption and emission spectra.

For substituted carbazoles, the nature and position of the substituent can alter the distribution and energy of these frontier orbitals. In a study of 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole, DFT calculations were used to determine the HOMO and LUMO, which were then correlated with the compound's observed antimicrobial and antioxidant activities. tandfonline.comnih.gov Similarly, for 9-p-tolyl-9H-carbazole-3-carbaldehyde, time-dependent DFT was used to compute the absorption spectra, showing good agreement with experimental results. nih.gov These examples underscore the power of molecular orbital analysis in predicting the photophysical properties of carbazole derivatives.

Table 1: Representative Frontier Molecular Orbital Energies of Carbazole Analogues

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
9H-CarbazoleB3LYP/6-31G*-5.31-0.634.68 nih.gov
9-methylcarbazoleωB97X-D/6-311++G(d,p)--- rsc.org
3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazoleCAM-B3LYP--- worldscientific.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and interactions with its environment.

While specific MD simulation studies focused on the conformational analysis of 6-Methoxy-1-methyl-9H-carbazole or its immediate analogues are not readily found in the reviewed literature, the application of MD to similar heterocyclic systems is well-documented. For instance, MD simulations have been employed to study the binding of ligands to biological targets and to understand the dynamics of organic materials. nih.gov

For a molecule like this compound, MD simulations could reveal how the methoxy and methyl groups influence the planarity of the carbazole ring system and the rotational barriers around the single bonds. This information is crucial for understanding how the molecule might interact with a biological receptor or how it packs in a solid-state material. The flexibility of the methoxy group, for example, could allow the molecule to adopt different conformations to fit into a binding pocket.

In Silico Prediction of Molecular Interactions

In silico methods are widely used in drug discovery and materials science to predict how a molecule will interact with other molecules, including biological targets or other components of a material.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein.

Numerous studies have reported the molecular docking of carbazole derivatives against various biological targets, highlighting their potential as therapeutic agents. For example, novel carbazole derivatives have been docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, to understand their binding mode. tandfonline.com In another study, 9H-carbazole linked to 4-nitrophenol (B140041) was docked against human topoisomerase-I and II-DNA receptors, suggesting its potential as a breast cancer inhibitor. worldscientific.comresearchgate.net Furthermore, carbazole derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), with docking studies providing insights into their ATP-competitive binding mechanism. nih.gov

Although no specific docking studies for this compound were identified, these examples demonstrate that the carbazole scaffold is a versatile platform for designing molecules that can interact with a wide range of biological targets. The methoxy and methyl groups of the target compound would play a significant role in defining its binding specificity and affinity.

Table 2: Examples of Molecular Docking Studies on Carbazole Analogues

Carbazole AnalogueBiological TargetKey FindingsSource
2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles/thiazolidinonesVEGFR-2-KDRInvestigation of binding mode for potential anticancer activity. tandfonline.com
3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazoleHuman Topoisomerase-I and II-DNAPredicted to act as an inhibitor of breast cancer-causing receptors. worldscientific.comresearchgate.net
9H-Carbazole-1-carboxamidesJanus Kinase 2 (JAK2)Identified as potent and selective ATP-competitive inhibitors. nih.gov
3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazoleTyrosyl-tRNA synthetase and Beta-Ketoacyl-Acp Synthase IIIStrong binding energies suggest potential as an antimicrobial agent. tandfonline.comnih.gov

Computational Assessment of Pharmacokinetic-Relevant Parameters (e.g., binding affinity prediction)

Computational tools are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, collectively known as pharmacokinetics. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties.

While specific ADME predictions for this compound are not available in the public domain, general principles can be applied. The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Binding affinity, a key pharmacokinetic parameter, is often estimated from molecular docking studies through scoring functions that calculate the binding energy between the ligand and the target. As seen in the docking studies of carbazole analogues, binding energies are reported to quantify the strength of the interaction. tandfonline.comnih.gov

Chemical Reactivity and Reaction Mechanisms of 6 Methoxy 1 Methyl 9h Carbazole Analogues

Oxidation Reactions and Derived Quinone Formation

The carbazole (B46965) nucleus is susceptible to oxidation, a reaction that can be modulated by the substituents on the aromatic rings. For analogues of 6-Methoxy-1-methyl-9H-carbazole, oxidation can lead to the formation of quinone derivatives, which are a significant class of reactive metabolites. This transformation is often mediated by enzymatic systems, such as cytochromes P450, or by chemical oxidants.

The oxidation process typically involves the hydroxylation of the carbazole ring, followed by a subsequent oxidation to the corresponding quinone. The presence of the electron-donating methoxy (B1213986) group can influence the regioselectivity of this oxidation. For instance, the metabolic oxidation of certain aromatic compounds can proceed through one or two-step pathways to yield highly reactive quinone species. organic-chemistry.org These quinones are characterized by their electrophilic nature and can readily react with biological nucleophiles.

High-potential para-quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil (B122849) are commonly used reagents that facilitate oxidation, often through a hydride abstraction mechanism. organic-chemistry.org The oxidation of carbazole derivatives, however, can also proceed through different mechanisms depending on the specific reagent and reaction conditions.

Table 1: Examples of Oxidation Reactions of Carbazole Analogues

Starting Material AnalogueReagent/ConditionProduct TypeReference
Generic Carbazole DerivativeMetabolic Oxidation (e.g., Cytochrome P450)Quinone Derivative organic-chemistry.org
7-Methoxy-1,6-dimethyl-9H-carbazoleGeneral OxidationQuinone Derivative rsc.org
Tetrahydroquinoline derivative3.0 eq chloranilSubstrate/chloranil ketal adduct organic-chemistry.org

This table provides illustrative examples of oxidation reactions that carbazole analogues can undergo.

Reduction Reactions

Analogues of this compound can undergo various reduction reactions, targeting different functionalities within the molecule. A notable example is the reduction of a nitro group to an amino group on the carbazole skeleton. This transformation is efficiently achieved through catalytic transfer hydrogenation, using reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This method is advantageous as it proceeds under mild conditions and avoids the use of gaseous hydrogen. mdpi.com

Another key reduction reaction involves the use of sodium borohydride (B1222165) (NaBH₄) to reduce iminium salts derived from carbazole precursors. ptfarm.pl This reaction is a crucial step in the synthesis of more complex, polycyclic carbazole derivatives, converting the C=N⁺ bond to a C-N single bond.

Furthermore, carbazole derivatives themselves can act as powerful single-electron photoreductants. nsf.gov Upon photoexcitation, they can reduce various substrates, such as aryl halides, in a process known as hydrodehalogenation. nsf.govacs.org

Table 2: Selected Reduction Reactions of Carbazole Analogues

SubstrateReagent/ConditionProductReference
Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylateHydrazine monohydrate, 10% Pd/C, MeOH, refluxDimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate mdpi.com
Intermediate iminium saltNaBH₄, Methanol, room temperatureReduced tetrahydro derivative ptfarm.pl
4-BromobenzonitrileCarbazole derivative (photocatalyst), 365 nm light, DIPEA, DMABenzonitrile acs.org

This table highlights different methodologies for the reduction of carbazole analogues and their derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Ring

While electrophilic substitutions are common for electron-rich aromatics, nucleophilic substitution reactions on the carbazole ring are also possible, particularly when the ring is activated by electron-withdrawing groups or through the formation of specific intermediates. For instance, in the related indole (B1671886) system, a 1-methoxy substituent can facilitate regioselective nucleophilic attack at the 2-position. chim.it A similar principle can apply to carbazole analogues, where the methoxy group on the nitrogen could potentially activate the adjacent positions towards nucleophiles. The substitution of a halogen on the carbazole ring with a strong nucleophile is another example of this type of reaction. researchgate.net

The development of synthetic methods has also enabled the functionalization of carbazoles through transition metal-catalyzed C-H activation, which provides an alternative to classical electrophilic substitution. chim.it

Photochemical Reactivity and Energy Transfer Processes

Carbazole derivatives, including analogues of this compound, exhibit significant photochemical reactivity. Their strong electron-donating capabilities make them excellent candidates for use as photoinduced single-electron reductants. nsf.gov Upon absorption of light, these molecules are promoted to an excited state with a significantly lower reduction potential, enabling them to reduce substrates that are difficult to reduce in their ground state. nsf.gov

The photophysical properties of these compounds, such as their absorption and emission spectra, are crucial for their photochemical applications. A detailed understanding of the intermolecular pathways and energy transfer mechanisms is particularly important for their use in materials science, for example, in organic light-emitting diodes (OLEDs). lookchem.com The process of energy transfer can occur from an excited donor molecule to an acceptor molecule, a fundamental process in many photochemical and photobiological systems. ptfarm.pl The efficiency of these processes is dependent on the structure of the carbazole derivative and its interaction with surrounding molecules.

Catalytic Applications of this compound Derivatives

The unique electronic and photochemical properties of carbazole derivatives have led to their application as catalysts in a variety of organic transformations.

As mentioned previously, the ability of carbazole derivatives to act as potent photoinduced single-electron reductants has been harnessed in synthetic chemistry. nsf.gov In these reactions, the carbazole derivative absorbs light and transfers an electron to a substrate, initiating a radical-based reaction cascade. A prime example is the hydrodehalogenation of aryl halides, where the carbazole photocatalyst facilitates the reduction of aryl bromides and chlorides to the corresponding arenes. nsf.govacs.org The modular nature of the carbazole scaffold allows for the fine-tuning of its photophysical and electrochemical properties by introducing different substituents, thereby optimizing its catalytic efficiency for specific reactions. nsf.gov

Table 3: Catalytic Performance of Carbazole Derivatives in Photoinduced Hydrodehalogenation

Carbazole PhotocatalystSubstrateProduct Yield (%)Reference
Carbazole 3a4-Bromobenzonitrile>99 (GC Yield) acs.org
Carbazole 3a2-Chlorobenzonitrile94 (GC Yield) nsf.gov
Carbazole 3h1-Bromo-4-fluorobenzene74 nsf.gov

This table shows the effectiveness of different carbazole derivatives as photocatalysts in the reduction of aryl halides. Yields are determined by gas chromatography (GC) or are isolated yields as indicated in the source.

Carbazole derivatives have also proven to be effective photocatalysts for C-H arylation reactions. nih.gov In these transformations, a C-H bond on one molecule is replaced with a C-Aryl bond from another. Specifically, carbazole derivatives have been successfully employed in the C-H arylation of N-methylpyrrole with aryl chlorides. nsf.govnih.gov A significant advantage of using these carbazole catalysts is that the reactions can often proceed without the need for additives to regenerate the catalyst, which is attributed to the favorable oxidation potentials of the carbazole derivatives. nsf.govnih.gov This streamlines the reaction setup and purification process.

Table 4: Carbazole-Catalyzed C-H Arylation of N-Methylpyrrole

Carbazole PhotocatalystAryl Halide SubstrateArylated Product Yield (%)Reference
Carbazole 3a2-Chlorobenzonitrile77 nsf.gov
Carbazole 3e2-Chlorobenzonitrile57 nsf.gov
Carbazole 3h2-Chlorobenzonitrile79 nsf.gov

This table illustrates the yields of the C-H arylation product using different carbazole photocatalysts.

Proton-Coupled Electron Transfer (PCET) Processes

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process where both an electron and a proton are exchanged, often in a concerted manner. This mechanism is crucial in many biological and chemical systems as it can circumvent high-energy intermediates that would be formed in stepwise electron transfer (ET) and proton transfer (PT) pathways.

While specific studies detailing PCET mechanisms in this compound analogues are not extensively documented, the electrochemical properties of carbazole derivatives provide insight into their potential to engage in such processes. The oxidation of carbazole and its derivatives typically involves the formation of a radical cation through the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO). The stability and subsequent reactivity of this radical cation are key to understanding its potential involvement in PCET.

The general process for the oxidation of a carbazole derivative can be represented as:

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In the presence of a suitable proton acceptor, this oxidized species can then lose a proton. If the electron and proton transfer steps are concerted, it constitutes a PCET reaction. The driving force for PCET is influenced by the redox potential of the carbazole derivative and the pKa of the proton acceptor.

The electrochemical behavior of carbazole derivatives has been a subject of study, revealing their capacity for electro-polymerization and the formation of conductive polymers. During electrochemical oxidation, radical cations of carbazole monomers are formed, which then couple to form dimers and eventually polymers. This process underscores the accessibility of the oxidized state of the carbazole nucleus, a prerequisite for PCET. For instance, studies on the electropolymerization of methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (B1203000) show the formation of radical cations at specific oxidation potentials, which then lead to polymer chain growth. scispace.com

The table below illustrates the typical electrochemical characteristics of functionalized carbazole derivatives, which are essential for evaluating their potential in PCET reactions.

Carbazole DerivativeOxidation Potential (V vs. reference)ReversibilityNotes
N-ethylcarbazole~1.2IrreversibleThe initial oxidation leads to the formation of a radical cation that can undergo further reactions, such as dimerization.
3,6-disubstituted carbazolesVaries with substituentVariesElectron-donating groups lower the oxidation potential, facilitating the formation of the radical cation.
Carbazole-tris(2,4,6-trichlorotriphenyl)methyl radicalAmphotericReversibleThese derivatives exhibit both oxidation and reduction waves, indicating their stability in different electronic states. nih.gov

This table is representative and compiled from general knowledge of carbazole electrochemistry. Exact values can vary based on experimental conditions.

For a this compound analogue, the electron-donating methoxy and methyl groups would be expected to lower the oxidation potential compared to unsubstituted carbazole, making the formation of the radical cation more favorable. In a protic environment or in the presence of a base, this radical cation could readily undergo deprotonation. The concerted nature of this process would depend on the specific reaction conditions and the properties of the proton acceptor.

Ligand Design in Coordination Chemistry

The carbazole scaffold is a versatile platform for the design of ligands for coordination chemistry. The nitrogen atom of the carbazole ring can act as a donor, and the aromatic backbone can be readily functionalized at various positions (e.g., 3, 6, and 9) to introduce additional coordinating groups, thereby creating multidentate ligands. acs.org These ligands can be used to construct a wide array of metal complexes with interesting structural, photophysical, and catalytic properties.

Analogues of this compound can be envisioned as precursors to sophisticated ligands. The inherent electronic properties of the substituted carbazole core can influence the properties of the resulting metal complexes. The design of carbazole-based ligands often involves the introduction of donor atoms such as nitrogen (e.g., from pyridine (B92270), imidazole) or oxygen (e.g., from carboxylates, phenols) at the periphery of the carbazole unit.

A notable application of carbazole-based ligands is in the construction of porous coordination cages. osti.govrsc.orgrsc.org In this context, carbazole-3,6-dicarboxylate is a common building block. These ligands coordinate to metal ions (e.g., Cr(II), Cu(II), Mo(II)) to form discrete, cage-like structures with internal cavities. osti.govrsc.org The functionalization of the carbazole at the 9-position with aryl groups has been shown to tune the properties of these cages, such as their surface area and thermal stability, through inter-cage π-π stacking interactions. osti.govrsc.org

Another important class of carbazole-based ligands is pincer ligands. acs.org These are tridentate ligands that bind to a metal center in a meridional fashion. Carbazole-based pincer ligands, often with donor arms attached at the 1 and 8 or 3 and 6 positions, can stabilize various metal ions and support catalytic reactions. The carbazole backbone in these ligands is not just a passive scaffold but can actively participate in reactions through ligand non-innocence. acs.org

The table below presents examples of metal complexes formed with functionalized carbazole ligands, illustrating the diversity of structures and applications.

Ligand TypeMetal Ion(s)Complex StructureApplication/Feature
Carbazole-3,6-dicarboxylateCr(II), Cu(II), Mo(II)M12L12 octahedral coordination cagesPorous materials for gas storage. osti.govrsc.org
3,6-di(1H-imidazol-1-yl)-9H-carbazoleNi(II), Cu(II)2D network and 1D chain polyoxometalatesElectrochemical sensing and catalysis. rsc.org
N-(2-(diphenylphosphanyl)phenyl)carbazoleRh(I)C1-alkylated carbazole complexLigand for catalysis. chim.it
Carbazole-based bis-oxazoline (LNL-carbazolide)FePorphyrin-like pincer complexAsymmetric epoxidation catalysis. acs.org

This table provides representative examples of metal complexes with carbazole-based ligands and is based on findings from the cited literature.

Mechanistic Biological Studies of 6 Methoxy 1 Methyl 9h Carbazole Derivatives in Vitro Focus

Modulation of Cellular Signaling Pathways

Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition (e.g., STAT3)

The Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, is a critical regulator of cell proliferation, differentiation, and apoptosis. researchgate.net Its persistent activation is linked to the development and progression of various cancers, making it a significant therapeutic target. researchgate.net Research has demonstrated that carbazole (B46965) compounds can inhibit STAT3-mediated transcription. researchgate.net

While direct studies on 6-Methoxy-1-methyl-9H-carbazole are limited, investigations into the broader carbazole class have revealed inhibitory effects on STAT3. For instance, a review on carbazole derivatives highlighted that some of these compounds can effectively inhibit STAT3 activation. researchgate.net Specifically, certain N-alkylcarbazole derivatives substituted at positions 2, 4, and 6 have demonstrated significant inhibitory activity against STAT3, with some compounds inhibiting its activation by as much as 95%. researchgate.net

One proposed mechanism for STAT3 inhibition by carbazoles involves the modulation of upstream regulators. A crucial prerequisite for the activation of STAT3 is the activation of the small GTPase Rac. nih.gov It has been shown that carbazole can markedly hamper the activation of Rac induced by Vascular Endothelial Growth Factor (VEGF) in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This suggests that the anti-STAT3 activity of some carbazoles may occur through an indirect mechanism involving the suppression of Rac activation, rather than direct inhibition of STAT3 phosphorylation. nih.gov

It is important to note that these findings are based on studies of various carbazole derivatives, and further research is needed to determine if this compound specifically employs this or other mechanisms to modulate the STAT3 pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Modulation

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein that, upon activation, triggers a cascade of downstream signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a common feature in many cancers.

Despite the extensive research into the biological activities of carbazole derivatives, current scientific literature, based on the conducted searches, does not provide specific information on the modulation of the EGFR signaling pathway by this compound or its closely related derivatives. Studies on other heterocyclic compounds, such as pteridine (B1203161) and imidazole (B134444) derivatives, have shown EGFR inhibitory activity, highlighting the potential for various scaffolds to target this pathway. nih.govmedchemexpress.com However, a direct link between the this compound structure and EGFR modulation has not been established in the available research.

Rac Signaling Pathway Modulation

The Rac family of small GTPases acts as molecular switches that regulate a wide array of cellular processes, including cytoskeletal organization, cell proliferation, and signal transduction. researchgate.net As mentioned previously, Rac activation is a critical upstream event for the activation of the STAT3 signaling pathway. nih.gov

A significant finding from a review on carbazole derivatives is that carbazole can markedly hamper the activation of Rac in HUVECs stimulated with VEGF. nih.gov This inhibitory effect on Rac activation provides a potential mechanism by which carbazole derivatives may exert their biological effects, including the downstream inhibition of STAT3. The modulation of the Rac signaling pathway represents a key area of investigation for understanding the broader cellular impacts of carbazole compounds. However, specific studies confirming this activity for this compound are currently unavailable.

p53 Pathway Activation and Regulation

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. nih.gov Reactivation of p53 function in cancer cells is a promising therapeutic strategy. scite.ainih.goviosrjournals.org

While direct evidence for this compound is lacking, several studies have demonstrated that other carbazole derivatives can activate the p53 pathway. For example, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis and senescence in melanoma cells through the activation of p53. nih.govmdpi.com This compound was found to upregulate caspase activities in a p53-dependent manner. mdpi.com

Another synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), induced apoptosis in human breast cancer MCF-7 cells, which was accompanied by an increase in p53 levels. nih.gov These findings suggest that the carbazole scaffold has the potential to be chemically modified to create compounds that can effectively activate the p53 pathway. Further investigation is required to ascertain if this compound shares this capability.

mTOR and NF-kB Signaling Interference

The mammalian target of rapamycin (B549165) (mTOR) and nuclear factor-kappa B (NF-κB) are two central signaling pathways that regulate cell growth, proliferation, survival, and inflammation. There is significant crosstalk between these two pathways, with mTOR being able to modulate NF-κB activity through various mechanisms. nih.govnih.gov

A study on 3-Methoxy carbazole, a structurally related compound, demonstrated its ability to suppress the NF-κB signaling pathway in human breast cancer cells. researchgate.net This compound was shown to inhibit the gene expression of NF-κB, leading to reduced cell viability and induction of apoptosis. researchgate.net Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on the NF-κB pathway.

The interplay between mTOR and NF-κB is complex. Akt, an upstream activator of mTOR, can also activate NF-κB. nih.gov Furthermore, mTOR itself can control NF-κB activity through its interaction with IKK (IκB kinase), a key enzyme in the NF-κB signaling cascade. nih.gov Therefore, compounds that interfere with mTOR signaling could consequently impact NF-κB activity. While direct evidence for this compound's effect on mTOR is not available, its potential to modulate NF-κB, as suggested by the study on 3-Methoxy carbazole, warrants further investigation into its role in the broader mTOR/NF-κB signaling network.

Nucleic Acid Interaction Mechanisms

The ability of small molecules to interact with nucleic acids, such as DNA and RNA, can lead to significant biological effects, including the inhibition of replication and transcription, and the induction of cell death. The planar aromatic structure of the carbazole nucleus suggests a potential for such interactions.

While specific studies on the nucleic acid binding properties of this compound are not present in the reviewed literature, research on other carbazole derivatives has provided insights into this possibility. A study investigating two novel carbazole derivatives revealed that they could bind to both duplex DNA and G-quadruplex DNA structures. nih.gov Confocal fluorescence imaging showed that one of the compounds primarily localized in the nucleus of HepG2 cells, indicating its ability to cross the cell membrane and accumulate in the vicinity of nucleic acids. nih.gov

Furthermore, a study on 5,8-Dimethyl-9H-carbazole derivatives found that some of these compounds could inhibit the activity of human topoisomerases I and II. uni.lu Topoisomerases are enzymes that are critically involved in managing the topology of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and cell death. The ability of these carbazole derivatives to inhibit topoisomerases suggests an indirect form of interaction with nucleic acid processes.

These findings highlight the potential for the carbazole scaffold to serve as a basis for the development of nucleic acid-interacting agents. However, the specific nature and affinity of the interaction of this compound with DNA or RNA remain to be elucidated through direct experimental studies.

Data Tables

Table 1: In Vitro Biological Activities of Selected Carbazole Derivatives

Compound/Derivative ClassTarget Pathway/MoleculeObserved EffectCell Line(s)Reference(s)
N-alkylcarbazole derivativesSTAT3Inhibition of activation (up to 95%)Not specified researchgate.net
CarbazoleRacHampered VEGF-induced activationHUVEC nih.gov
9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)p53Activation, leading to apoptosis and senescenceMelanoma cells nih.govmdpi.com
9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d)p53Increased protein levels, leading to apoptosisMCF-7 nih.gov
3-Methoxy carbazoleNF-κBSuppression of signaling pathwayMCF-7 researchgate.net
Novel Carbazole DerivativesDuplex DNA and G-quadruplex DNABindingHepG2 nih.gov
5,8-Dimethyl-9H-carbazole derivativesTopoisomerase I and IIInhibition of enzyme activityNot specified uni.lu

DNA Intercalation Studies

Derivatives of the carbazole nucleus are known to interact with DNA, a critical step in the mechanism of action for many anticancer agents. Some carbazole derivatives have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov

For instance, studies on various carbazole derivatives have demonstrated their ability to bind to DNA. Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, are commonly employed to investigate these binding properties. The binding constants (Kb) derived from these studies provide a quantitative measure of the affinity of the compounds for DNA. For example, certain imino-methoxy derivatives have shown moderate binding constants to DNA. nih.gov

Furthermore, research has explored the binding of carbazole derivatives to different DNA structures, such as G-quadruplex DNA, which are found in telomeres and oncogene promoter regions. Some novel carbazole derivatives have exhibited a higher binding affinity for G-quadruplex DNA compared to duplex DNA. nih.gov This preferential binding suggests a potential for targeted anticancer activity. The stoichiometry of this binding has also been investigated, with some compounds showing a 2:1 compound-to-G-quadruplex ratio. nih.gov

It is important to note that while the broader class of carbazole derivatives has been studied for DNA intercalation, specific data for this compound in this context is still emerging. However, the established DNA-binding capacity of related compounds provides a strong rationale for investigating this mechanism for the target molecule and its derivatives.

DNA Damage Induction and Adduct Formation

Beyond simple intercalation, some carbazole derivatives have been shown to induce more direct forms of DNA damage, including the formation of DNA adducts. DNA adducts are segments of DNA that have become covalently attached to a chemical, in this case, a carbazole derivative or its metabolite. The formation of these adducts can lead to mutations and cell death if not repaired.

For example, studies on 7H-dibenzo[c,g]carbazole (DBC) and its N-methyl and 5,9-dimethyl derivatives have demonstrated their ability to form DNA adducts. nih.gov The extent of adduct formation was found to be dependent on the specific derivative and the metabolic enzymes present, such as cytochrome P450 (CYP) 1A1 and 1A2. nih.gov For instance, DBC and its N-methyl derivative formed the highest levels of DNA adducts in cells expressing CYP1A1. nih.gov

Similarly, 1-methoxy-3-indolylmethylalcohol, a breakdown product of a glucosinolate found in brassicaceous vegetables, has been shown to form N2-(1-MIM)-dG and N6-(1-MIM)-dA adducts in the DNA of various mouse tissues. nih.gov The formation of these adducts was significantly influenced by the presence of sulfotransferase (SULT) 1A1. nih.gov

The induction of DNA damage by some carbazole derivatives is further supported by the observation of increased levels of phosphorylated histone H2A.X (γH2A.X), a sensitive marker of DNA double-strand breaks. nih.govnih.gov For example, the synthetic alkaloid derivative 10-methoxy-canthin-6-one (Mtx-C) was found to induce DNA damage, as evidenced by the phosphorylation of ATM, ATR, Chk1/2, p53, and H2A.X. nih.gov These findings highlight the potential of this compound derivatives to act as DNA-damaging agents, a key mechanism for their potential anticancer activity. The accumulation of these adducts can be persistent and may contribute to significant levels of DNA damage over time. researchgate.net

DNA Topoisomerase I and II Inhibition (Catalytic and Specific Isoform Inhibition)

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.govcapes.gov.br They are well-established targets for cancer chemotherapy. dntb.gov.uaresearchgate.net Several carbazole derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.comresearchgate.net

Some carbazole derivatives act as topoisomerase poisons, stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and apoptosis. capes.gov.br Others function as catalytic inhibitors, interfering with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. nih.govcapes.gov.br

For instance, certain symmetrically substituted carbazole derivatives have been identified as novel catalytic inhibitors of Topo II. nih.govnih.gov One such derivative, 3,6-di(2-furyl)-9H-carbazole, selectively inhibited the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the Topo IIβ isoform. nih.govnih.gov This isoform selectivity is a desirable characteristic for anticancer drugs, as it may reduce off-target effects. The inhibition of Topo II by these derivatives was found to be concentration-dependent. nih.gov

Other studies have highlighted the dual inhibitory activity of some carbazole derivatives against both Topo I and Topo II. researchgate.net The structure-activity relationship of these compounds has been investigated, revealing that certain substituents on the carbazole ring can influence their inhibitory potency and selectivity. researchgate.net For example, harmine (B1663883) and its derivatives, which are structurally related to carbazoles, have shown significant Topo I inhibition but no effect on Topo II. researchgate.net Introducing a substituent at the 9-position of the β-carboline nucleus enhanced the DNA binding affinity and resulted in remarkable Topo I inhibition. researchgate.net

The ability of this compound derivatives to inhibit topoisomerases represents a significant aspect of their potential anticancer mechanism. The following table summarizes the inhibitory activities of some representative carbazole and related derivatives against topoisomerases.

Compound/DerivativeTarget Enzyme(s)Type of InhibitionKey Findings
3,6-Di(2-furyl)-9H-carbazoleTopo IIαCatalytic InhibitorSelectively inhibits the relaxation and decatenation activities of Topo IIα over Topo IIβ. nih.govnih.gov
Olivacine DerivativesTopo IIInhibitorCompete with etoposide (B1684455) for binding to the DNA-topo II complex. mdpi.com
9-Substituted Harmine DerivativesTopo IInhibitorEnhanced DNA binding and Topo I inhibition with substitution at the 9-position. researchgate.net
2-(4'-bromophenyl)-6-nitrobenzoxazoleTopo I and Topo IIInhibitorShowed inhibitory activity against both enzymes. researchgate.net
10-methoxy-canthin-6-one (Mtx-C)Not specifiedDNA IntercalatorConfirmed as a DNA intercalator through molecular docking. nih.gov

Interaction with Bacterial DNA and DNA Gyrase Inhibition

In addition to their effects on eukaryotic cells, some carbazole derivatives and related compounds have been investigated for their antibacterial properties, which often involve targeting bacterial DNA and essential enzymes like DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase found in bacteria but not in humans, is a clinically validated target for antibiotics. nih.govnih.gov

Several novel inhibitors of bacterial DNA gyrase have been discovered, some of which are structurally related to carbazoles. nih.govresearchgate.net For example, certain psoralen (B192213) derivatives have been shown to inhibit E. coli DNA gyrase activity. nih.gov Structure-activity relationship studies have indicated that specific substitutions, such as a 9-methyl group, can enhance the anti-gyrase potency. nih.gov

Furthermore, some compounds have been identified as DNA gyrase poisons, meaning they cause gyrase-mediated DNA double- and single-stranded breaks. nih.gov One such compound, a 1,4-dihydroxynaphthalene-2-carboxylate derivative, was found to inhibit E. coli DNA gyrase with an IC50 of 50 μM and did not inhibit human topoisomerase IIα, indicating selectivity for the bacterial enzyme. nih.gov

The potential for this compound derivatives to interact with bacterial DNA and inhibit DNA gyrase is an area that warrants further investigation, as it could lead to the development of new antibacterial agents. The following table summarizes the activity of some compounds against bacterial DNA gyrase.

Compound/DerivativeTargetIC50Key Findings
Psoralen DerivativesE. coli DNA gyraseNot specifiedInhibition of DNA gyrase activity; 9-methyl group enhances potency. nih.gov
1-[(4-carbamoylphenyl)carbamoyl]ethyl 1,4-dihydroxynaphthalene-2-carboxylateE. coli DNA gyrase50 μMActs as a DNA gyrase poison; no inhibition of human topoisomerase IIα. nih.gov
Benzothiazole DerivativesE. coli DNA gyrase and topoisomerase IVLow micromolar rangeWeak inhibition of E. coli DNA gyrase. nih.gov
2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrileDNA gyrase0.0236 ± 0.45 pMPotent inhibition of DNA gyrase. researchgate.net
Benzothiazole Scaffold-Based InhibitorsE. coli DNA gyrase< 10 nMStrong inhibition of E. coli gyrase. diva-portal.org

Cell Cycle Progression Modulation

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Many anticancer agents exert their effects by interfering with cell cycle progression, leading to cell cycle arrest and apoptosis. Derivatives of this compound have been shown to modulate the cell cycle, primarily by inducing arrest in the G2 phase.

G2 Phase Arrest Induction

The G2 phase is the final checkpoint before a cell enters mitosis (M phase). Arresting the cell cycle at this stage can prevent damaged cells from dividing and can trigger apoptosis. Several studies have demonstrated that carbazole derivatives and other related compounds can induce G2/M phase cell cycle arrest in various cancer cell lines. researchgate.netnih.govresearchgate.netmssm.edu

For instance, a synthetic 10-methoxy-canthin-6-one (Mtx-C) derivative was found to cause cell cycle arrest in the G2/M phase in acute myeloid leukemia cells. nih.gov This arrest was associated with the induction of a DNA damage cascade. nih.gov Similarly, pyranocarbazole derivatives have been shown to inhibit cell growth by causing cell cycle arrest at the G2/M phase. researchgate.net Flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase after treatment with these compounds. researchgate.net

A new methoxy (B1213986) derivative of chalcones also induced G2/M arrest in melanoma cells, which was linked to the generation of reactive oxygen species (ROS). nih.gov The induction of G2/M arrest by these compounds is often a consequence of the DNA damage they cause, as the cell cycle machinery halts to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.

Cyclin-Dependent Kinase (CDK) Activity Modulation (e.g., CDK1)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. nih.govdoi.org The activity of CDKs is controlled by their association with regulatory subunits called cyclins. nih.gov The cyclin B1/CDK1 complex is particularly important for the G2/M transition. Inhibition of CDK1 activity can lead to G2/M arrest.

Several indirubin (B1684374) derivatives, which are structurally related to carbazoles, have been shown to inhibit CDK1 activity in human tumor cells. nih.gov This inhibition was dose-dependent and was associated with a decrease in the CDK1 protein level and a reduction of cyclin B in complex with CDK1. nih.gov These findings strongly suggest that the inhibition of CDK activity is a major mechanism by which these derivatives exert their antitumor effects. nih.gov

Furthermore, the G2/M arrest induced by compounds like 10-methoxy-canthin-6-one (Mtx-C) has been linked to the modulation of cyclin B1 expression and an increase in the expression of CDK inhibitors such as p21 (Cip1) and p27 (Kip1). nih.gov The modulation of CDK activity by this compound derivatives represents a key mechanism underlying their ability to induce cell cycle arrest and apoptosis. The development of selective CDK inhibitors is an active area of cancer research. nih.govdoi.org

Wee1/Myt1 and FOXM1/Plk1 Signaling Pathway Modulation

Research into the specific effects of this compound derivatives on the Wee1/Myt1 and FOXM1/Plk1 signaling pathways is an emerging area of investigation. While direct evidence detailing the modulation of these pathways by this specific carbazole compound is limited, the broader class of carbazole derivatives has been implicated in cell cycle regulation, a process in which these pathways play a crucial role.

Wee1 and Myt1 are key inhibitory kinases that phosphorylate and inactivate cyclin-dependent kinase 1 (Cdk1), thereby preventing premature entry into mitosis. Overexpression of Myt1 has been identified as a mechanism of acquired resistance to Wee1 inhibitors in cancer cells. nih.gov This resistance is mediated by the functional redundancy of Myt1 and Wee1 in phosphorylating and inhibiting the Cdk1/cyclin B complex. nih.gov Upregulation of Myt1 can compensate for the inhibition of Wee1, thus maintaining the G2/M checkpoint and promoting cell survival. nih.gov The development of dual inhibitors targeting both Wee1 and Myt1 is a strategy to overcome this resistance. nih.gov

The FOXM1/Plk1 signaling axis is a critical regulator of G2/M progression and mitotic entry. FOXM1 (Forkhead box protein M1) is a transcription factor that drives the expression of numerous genes essential for mitosis, including Plk1 (Polo-like kinase 1). Plk1, in turn, can phosphorylate and activate FOXM1, creating a positive feedback loop that ensures robust mitotic entry. The anticancer potential of targeting this pathway is an active area of research.

While specific data on this compound is not yet available, the known involvement of other carbazole derivatives in cell cycle arrest suggests that modulation of the Wee1/Myt1 and FOXM1/Plk1 pathways may be a potential mechanism of their anticancer activity. Further studies are required to elucidate the precise interactions of this compound derivatives with these key cell cycle regulators.

p21 Up-regulation Mechanisms

The tumor suppressor protein p21, a cyclin-dependent kinase inhibitor (CKI), is a critical regulator of cell cycle progression and apoptosis. Its upregulation can lead to cell cycle arrest, providing time for DNA repair or, alternatively, initiating apoptosis. The induction of p21 is a common mechanism for the anticancer activity of various compounds, including some carbazole derivatives.

The upregulation of p21 can occur through both p53-dependent and p53-independent pathways. In response to DNA damage, the tumor suppressor p53 is activated and acts as a transcription factor, binding to the promoter of the CDKN1A gene (which encodes p21) and stimulating its transcription. youtube.com However, p21 expression can also be induced in the absence of functional p53 through various other transcription factors and signaling pathways.

Studies on carbazole derivatives have shown their ability to upregulate p21. For instance, neochamaejasmin A, a biflavonoid with a structure related to carbazoles, has been shown to up-regulate the cyclin-dependent kinase inhibitor p21 in human prostate cancer LNCaP cells. capes.gov.br This upregulation was associated with the induction of cell cycle arrest at the G1 phase. capes.gov.br The mechanism of p21 upregulation can also involve post-transcriptional regulation, affecting the stability of the p21 protein. nih.gov

While the precise mechanism by which this compound derivatives may upregulate p21 has not been fully elucidated, it is plausible that they could act through either p53-dependent or independent pathways, or by influencing the post-transcriptional stability of p21. The ability to induce p21 expression is a key aspect of the anti-proliferative effects of many anticancer agents. nih.gov

Apoptosis and Programmed Cell Death Induction

Caspase Cascade Activation (e.g., Caspase-3/7, -8, -9)

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases, such as caspase-8 and caspase-9, are activated by specific upstream signals and in turn cleave and activate executioner caspases, including caspase-3 and caspase-7. nih.govnih.gov These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Several studies have demonstrated that carbazole derivatives are potent inducers of apoptosis through the activation of the caspase cascade. For example, certain carbazole alkaloids isolated from Murraya koenigii have been shown to induce apoptosis in human leukemia HL-60 cells, which was accompanied by the time-dependent activation of both caspase-9 and caspase-3. researchgate.net The use of specific caspase inhibitors confirmed that the observed apoptosis was dependent on the activity of these caspases. researchgate.net

Similarly, palindromic carbazole derivatives have been found to trigger the activation of effector caspases-3/7 in lung and colon cancer cells. nih.gov This activation is a key event in the execution phase of apoptosis induced by these compounds. The activation of initiator caspase-9 has also been observed following treatment with other synthetic carbazole derivatives, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

The table below summarizes findings on caspase activation by various carbazole derivatives in different cancer cell lines.

Cell LineCarbazole DerivativeActivated CaspasesReference
HL-60Mahanine, Pyrayafoline-D, Murrafoline-ICaspase-9, Caspase-3 researchgate.net
A549, HCT-116Palindromic carbazole derivativesCaspase-3/7 nih.gov
THP-1LCY-2-CHOCaspase-3, Caspase-8 nih.gov

Mitochondrial-Mediated Apoptosis Pathway Activation

The mitochondrial-mediated (or intrinsic) pathway of apoptosis is a major mechanism of programmed cell death. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon receiving an apoptotic stimulus, the balance shifts in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov

Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, initiating the caspase cascade. nih.gov

Carbazole derivatives have been shown to induce apoptosis primarily through the mitochondrial-mediated pathway. Studies have demonstrated that treatment with various carbazole alkaloids leads to a loss of mitochondrial membrane potential (ΔΨm), a key event preceding MOMP. researchgate.net For instance, palindromic carbazole derivatives caused a significant increase in the percentage of cells with dissipated mitochondrial membrane potential in both A549 and HCT-116 cancer cells. nih.gov This dissipation was observed through changes in the fluorescence of the JC-1 dye, which shifts from red (in healthy mitochondria) to green (in mitochondria with low ΔΨm). nih.gov

The table below presents data on the effects of carbazole derivatives on mitochondrial function in cancer cells.

Cell LineCarbazole DerivativeEffect on MitochondriaReference
HL-60Mahanine, Pyrayafoline-D, Murrafoline-ILoss of mitochondrial membrane potential researchgate.net
A549, HCT-116Palindromic carbazole derivativesDissipation of mitochondrial outer membrane potential nih.gov
K562Carborane derivatives of 1,2,3-triazoleDepolarization of mitochondrial membrane nih.gov

Poly(ADP-ribose) Polymerase (PARP) Cleavage

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in various cellular processes, including DNA repair and programmed cell death. PARP-1, the most abundant member, is a key substrate for activated caspase-3. During apoptosis, caspase-3 cleaves PARP-1 into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. nih.govnih.gov This cleavage inactivates PARP-1, preventing it from carrying out its DNA repair functions and conserving cellular energy (ATP) that would otherwise be depleted in a futile cycle of DNA repair. The detection of the 89 kDa PARP-1 fragment is widely used as a biochemical marker of apoptosis. researchgate.netresearchgate.net

Several studies have confirmed that carbazole derivatives induce apoptosis that is associated with the cleavage of PARP. Western blot analysis of cancer cells treated with various carbazole compounds has shown a decrease in the full-length PARP-1 protein and a corresponding increase in the 89 kDa cleavage product. researchgate.netnih.gov This indicates that the apoptotic pathway induced by these compounds culminates in the activation of caspase-3 and the subsequent cleavage of PARP.

The cleavage of PARP by carbazole derivatives has been observed in various cancer cell lines, further solidifying its role as a key event in their mechanism of action.

Reactive Oxygen Species (ROS) Overproduction and Oxidative Stress Induction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While low levels of ROS are involved in normal cellular signaling, excessive production leads to oxidative stress, a condition characterized by damage to cellular components including DNA, proteins, and lipids. nih.gov Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-inducing agents. The deliberate induction of ROS overproduction is a therapeutic strategy to selectively kill cancer cells. nih.govrsc.org

Some studies suggest that the anticancer activity of certain carbazole derivatives may be linked to the induction of ROS and oxidative stress. For example, the biflavonoid neochamaejasmin A, which shares structural similarities with some carbazole derivatives, was found to induce the production of reactive oxygen species in LNCaP prostate cancer cells at higher concentrations. capes.gov.br This increase in ROS was associated with the dissipation of the mitochondrial membrane potential and the induction of apoptosis. capes.gov.br

Bax/Bcl-2 Expression Modulation

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. nih.gov The interplay between pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself, determines the cell's fate. nih.gov A shift in the Bax/Bcl-2 ratio towards a higher pro-apoptotic presence is a key indicator of mitochondrial-mediated apoptosis. nih.gov

Studies on various carbazole derivatives have demonstrated their capacity to modulate this critical ratio, thereby inducing apoptosis in cancer cells. For instance, treatment of human breast cancer MCF-7 cells with the synthetic carbazole derivative 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) resulted in induced apoptosis, which was accompanied by a notable decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov Further research on symmetrically substituted palindromic carbazole derivatives has also confirmed their ability to trigger apoptotic cell death through the mitochondrial pathway. nih.gov This indicates that the carbazole structure is a viable scaffold for developing agents that can modulate the expression of key apoptotic regulators like Bax and Bcl-2.

Phosphatidylserine (B164497) Externalization (In Vitro Marker)

A hallmark of early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This externalization acts as an "eat me" signal for phagocytes. In vitro, this can be detected using techniques such as Annexin V-FITC staining. nih.gov

Investigations into the apoptotic mechanisms of carbazole derivatives have utilized this marker. Confocal imaging with Annexin V-FITC was used to observe the changes in the nuclei morphology of A549 and HCT-116 cancer cells after treatment with palindromic carbazole derivatives. nih.gov The positive staining confirmed that these compounds induce apoptosis, providing clear evidence of phosphatidylserine externalization as part of their mechanism of action. nih.gov

Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.

α-Glucosidase Inhibition (Competitive and Non-Competitive)

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Carbazole derivatives have emerged as potential inhibitors of this enzyme.

A computational study on a carbazole-pyranocoumarin conjugate, Carbazomarin-C, demonstrated its potential as an α-glucosidase inhibitor, with a predicted binding energy more favorable than the standard drug, acarbose. espublisher.comespublisher.com Further research on carbazole-based bis-thiosemicarbazones also identified these derivatives as having significant α-glucosidase inhibitory activity. researchgate.net While some studies on other heterocyclic compounds have detailed competitive and non-competitive inhibition mechanisms, the precise mode of inhibition for many carbazole derivatives is still an active area of investigation. nih.govresearchgate.netmdpi.com

Table 1: α-Glucosidase Inhibition by a Carbazole Derivative

CompoundTarget EnzymeIC50 (mM)Reference CompoundIC50 (mM)
Carbazomarin-Cα-Glucosidase0.22Acarbose4.89

Tyrosinase Inhibition and Active Site Binding (e.g., Binuclear Copper Center)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Carbazole derivatives have been identified as a new class of competitive tyrosinase inhibitors. nih.govresearchgate.net

Kinetic studies have shown that these compounds increase the substrate Km without altering the Vmax, which is characteristic of competitive inhibition. nih.gov Experimental evidence strongly suggests that these carbazole derivatives specifically bind to the binuclear copper center within the active site of the tyrosinase enzyme. nih.govresearchgate.net This interaction is believed to be in a mono-dentate fashion. nih.gov

Table 2: Tyrosinase Inhibition by Carbazole Derivatives

Compound TypeInhibition MechanismBinding Site
Carbazole derivativesCompetitiveBinuclear copper center in the active site

Kinesin Spindle Protein (KSP) Inhibition (ATP-Competitive Mechanisms)

The Kinesin Spindle Protein (KSP) is essential for the formation of a functional bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy. nih.gov Research has identified carboline and carbazole derivatives as a novel class of potent KSP inhibitors. nih.govlookchem.com

These planar tri- and tetracyclic analogs have been shown to inhibit the ATPase activity of KSP in an ATP-competitive manner. nih.gov This mechanism of action leads to mitotic arrest in the prometaphase, characterized by the formation of irregular monopolar spindles. nih.gov

β-Secretase (BACE-1) Inhibition

β-Secretase (BACE-1) is a primary drug target for the treatment of Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β peptides. nih.govnih.govnih.gov Novel carbazole-containing arylcarboxamides and arylsulfonamides have been synthesized and shown to exhibit BACE-1 inhibitory activity. nih.govnih.gov

For instance, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamide derivatives with a 4-OMe substituent or a 3,4-dichloro substituent in the amidic aromatic ring have shown IC50 values of 3.8 μM and 2.5 μM, respectively. nih.gov A subsequent series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides demonstrated even greater potency, with IC50 values ranging from 1.6 to 1.9 μM. nih.gov Docking studies have been employed to understand the structure-activity relationships and to rationalize the interaction of these carbazole derivatives with the conformational and ionic states of the BACE-1 enzyme. nih.govnih.gov

Table 3: BACE-1 Inhibition by Carbazole Derivatives

Compound SeriesSubstituentIC50 (μM)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides3,4-dichloro2.5
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylcarboxamides4-OMe3.8
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamidesBenzyl substituents on sulfonamide nitrogen1.6 - 1.9

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. cabidigitallibrary.orgphytojournal.com Inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. While direct studies on this compound are limited, research on various carbazole derivatives suggests their potential to inhibit lipoxygenase activity.

The anti-inflammatory properties of carbazole derivatives are attributed to their ability to interfere with the arachidonic acid metabolism pathway, where LOX is a key enzyme. cabidigitallibrary.orgresearchgate.net The general structure of carbazole, a tricyclic aromatic amine, provides a scaffold that can be modified to enhance its inhibitory effects. The lipophilic nature of many carbazole derivatives may facilitate their access to the active site of lipoxygenase. nih.gov

Studies on other heterocyclic compounds, such as isoxazole (B147169) derivatives, have demonstrated significant in vitro inhibition of 5-lipoxygenase (5-LOX). nih.govnih.gov For instance, certain isoxazole derivatives have shown dose-dependent inhibition of the 5-LOX pathway, with some compounds exhibiting potent activity comparable to reference drugs. nih.gov This suggests that heterocyclic scaffolds, including the carbazole nucleus, are promising for the development of LOX inhibitors. The search for dual inhibitors of both cyclooxygenase (COX) and lipoxygenase is an active area of research to develop safer anti-inflammatory agents with reduced side effects. researchgate.netnih.gov

Table 1: In Vitro Lipoxygenase Inhibitory Activity of Selected Heterocyclic Compounds

Compound ClassSpecific Derivative Example (if available)Target EnzymeIC₅₀ (µM)Reference
Isoxazole DerivativesC65-LOX3.67 nih.gov
Isoxazole DerivativesC55-LOX10.48 nih.gov
Isoxazole DerivativesC35-LOX8.47 nih.gov
Thiazole DerivativesThiazole 2aLipoxygenasePotent Inhibition researchgate.net
Linoleyl Hydroxamic AcidLHA5-LOX7 nih.govnih.gov
Linoleyl Hydroxamic AcidLHA12-LO0.6 nih.govnih.gov
Linoleyl Hydroxamic AcidLHA15-LO0.02 nih.govnih.gov

Note: This table presents data for related heterocyclic compounds to illustrate the potential for lipoxygenase inhibition, as direct data for this compound is not available.

Membrane Permeability Alteration Mechanisms in Microbial Cells

The antimicrobial activity of carbazole derivatives is an area of significant interest. nih.govresearchgate.net While the precise mechanisms can vary, one proposed mode of action involves the alteration of microbial cell membrane permeability. The lipophilic character of the carbazole scaffold is believed to be a key factor in this process. nih.gov

This lipophilicity may allow the compounds to intercalate into the lipid bilayer of microbial cell membranes, disrupting their structure and function. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of specific substituents on the carbazole ring can further modulate this activity.

For example, a series of N-substituted carbazoles have been synthesized and screened for their antimicrobial activities, with some showing promising results against a range of bacteria and fungi. nih.gov The introduction of moieties like 1,2,4-triazole (B32235) to the carbazole structure has been observed to enhance antifungal activity. nih.gov Similarly, certain chloro-substituted carbazole derivatives have demonstrated outstanding antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
Pyrimidine carbazole 24C. albicans, A. fumigatus8.7 - 10.8 nih.gov
Pyrimidine carbazole 24S. aureus, B. subtilis, E. coli1.1 - 10.3 nih.gov
Chloro-substituted derivative 3dE. coli, S. aureus, P. aeruginosa, B. subtilisNot specified, "outstanding" nih.gov
Carbazole derivative 19jVarious bacteria and fungi0.9 - 15.6 nih.gov
Carbazole derivative 19rVarious bacteria and fungi0.9 - 15.6 nih.gov

Note: This table highlights the antimicrobial potential of various carbazole derivatives, suggesting that alteration of membrane permeability is a plausible mechanism of action.

Antioxidative Activity Mechanisms (Radical Scavenging Assays)

Carbazole derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to act as radical scavengers. mdpi.comnih.gov The nitrogen atom in the carbazole ring system can donate an electron, and the aromatic rings can stabilize the resulting radical species, making them effective antioxidants.

The antioxidant activity of phenolic compounds, which share some structural similarities with hydroxylated carbazoles, is well-documented. The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups can significantly enhance the antioxidant activities of aromatic compounds. nih.gov These groups can increase the electron-donating ability of the molecule, facilitating the scavenging of free radicals through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov

In the context of this compound, the methoxy group is expected to contribute to its antioxidant potential. Studies on various carbazole alkaloids have demonstrated their ability to reduce oxidative stress. nih.govmdpi.com For instance, extracts from Clausena lansium, which are rich in carbazole alkaloids, have shown strong antioxidant activities in vitro. mdpi.com

Table 3: Antioxidant Activity of Phenolic and Carbazole-Related Compounds

Compound Class/ExtractAssayFindingReference
Dihydroxy phenolic acidsDPPH & FRAPHigher activity than other phenolic acids nih.gov
Clausena lansium extractsIn vitro antioxidant assaysStrong antioxidant activities mdpi.com
Mahanimbine (B1675914) (a carbazole alkaloid)Nrf2-dependent inductionReduced oxidative stress nih.gov

Note: This table provides insights into the antioxidant mechanisms of related compounds, suggesting the potential pathways for this compound's antioxidant activity.

Gene Expression Modulation Studies

Carbazole derivatives have been shown to exert their biological effects, including anticancer and anti-inflammatory activities, through the modulation of gene expression. nih.govnih.gov These compounds can influence various signaling pathways and transcription factors, leading to changes in the expression levels of key genes involved in cell proliferation, apoptosis, and inflammation.

For instance, some carbazole alkaloids have been found to modulate the expression of genes related to apoptosis in cancer cells. The carbazole derivative HYL-6d was shown to increase the expression of the tumor suppressor gene p53 and decrease the expression of cyclins D1 and A in breast cancer cells. nih.gov This modulation of gene expression contributes to cell cycle arrest and apoptosis.

In the context of inflammation, carbazole alkaloids like mahanimbine have been reported to reduce the expression of the COX-2 gene in response to inflammatory stimuli. nih.gov Furthermore, some carbazole derivatives have been shown to impact epigenetic mechanisms, such as DNA methylation, which can lead to the reactivation of tumor suppressor genes. nih.gov

Table 4: Examples of Gene Expression Modulation by Carbazole Derivatives

Carbazole DerivativeCell Line/ModelModulated GenesBiological EffectReference
HYL-6dHuman breast cancer MCF-7 cellsIncreased p53, Decreased cyclin D1, ACell cycle arrest, Apoptosis nih.gov
MahanineProstate tumor cellsNegative modulation of DNA methyltransferasesRestoration of RASSF1A expression nih.gov
2,7-dibromocarbazoleEndothelial cellsDemethylation of Ang2 gene promoterDeficient angiogenesis nih.gov
MahanimbineLPS-induced neuroinflammation modelDecreased COX-2 gene expressionAnti-inflammatory nih.gov

Modulation of Cytoskeletal Dynamics (Microtubule and Actin Networks)

The cytoskeleton, composed of microtubules and actin filaments, is crucial for various cellular processes, including cell division, migration, and maintenance of cell shape. Several carbazole derivatives have been identified as modulators of cytoskeletal dynamics, making them of interest in cancer research. mdpi.commdpi.com

Some carbazole compounds have been found to disrupt the organization of tubulin filaments, causing their accumulation around the cell nucleus. mdpi.com This interference with microtubule dynamics can inhibit cell division and induce apoptosis in cancer cells.

In addition to microtubules, the actin cytoskeleton is also a target for some carbazole derivatives. mdpi.comnih.gov For example, the carbazole derivative wiskostatin (B150537) is an inhibitor of N-WASP, a key regulator of the Arp2/3 complex involved in actin polymerization. nih.gov Treatment with wiskostatin leads to altered cell morphology and reduced pseudopod formation. nih.gov Other studies have shown that certain 5,8-dimethyl-9H-carbazole derivatives can cause a disorganization of the actin network, leading to the formation of bundles unevenly distributed in the cytoplasm. mdpi.com The interplay between microtubules and actin dynamics is a complex process, and some studies suggest that microtubules can modulate F-actin dynamics. nih.govnih.gov

Table 5: Effects of Carbazole Derivatives on Cytoskeletal Dynamics

Carbazole DerivativeCytoskeletal TargetObserved EffectReference
WiskostatinActin (N-WASP inhibitor)Altered cell morphology, reduced pseudopod formation nih.gov
5,8-Dimethyl-9H-carbazole derivativesActin networkDisorganization and bundle formation mdpi.com
Various carbazole derivativesTubulin filamentsDisorganization and accumulation around the nucleus mdpi.com

Neuroprotective Mechanisms (e.g., Calcium Overload Protection, NMDA Receptor Blocking)

Carbazole alkaloids have emerged as a promising class of compounds with potential neuroprotective activities. mdpi.comnih.govnih.gov Their mechanisms of action are multifaceted and include protection against oxidative stress, inhibition of apoptosis, and modulation of key signaling pathways involved in neuronal survival.

Several studies have demonstrated the neuroprotective effects of geranylated carbazole alkaloids isolated from Clausena lansium against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells. nih.govnih.gov These compounds displayed remarkable neuroprotective effects with EC₅₀ values in the low micromolar range. The protective effects of phyto-carbazoles have also been reported in primary neurons against oxygen-glucose deprivation injury. mdpi.com

Table 6: Neuroprotective Effects of Carbazole Alkaloids

Carbazole Alkaloid/DerivativeIn Vitro ModelNeuroprotective EffectEC₅₀ (µM)Reference
Clauselansiumines A and B6-OHDA-induced apoptosis in SH-SY5Y cellsRemarkable neuroprotective effects0.48 - 12.36 nih.gov
Clausenalansines A-F6-OHDA-induced apoptosis in SH-SY5Y cellsRemarkable neuroprotective effects0.36 - 10.69 nih.gov
Phyto-carbazolesPrimary neurons, oxygen-glucose deprivationProtective effect10 µM (concentration used) mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Methoxy (B1213986) Substitutions on Biological and Electronic Properties

The position and number of methoxy groups on the carbazole (B46965) ring system play a pivotal role in modulating the biological and electronic characteristics of the resulting derivatives. The introduction of methoxy groups can significantly impact a compound's ionization potential, a key factor in the efficiency of organic light-emitting diodes (OLEDs). researchgate.net Generally, methoxy substitution leads to a decrease in the ionization potential. researchgate.net

Studies on carbazole derivatives have shown that the presence of a methoxy group can enhance anticancer activity. For instance, in a series of substituted carbazole carbamates, a methoxy-substituted derivative demonstrated potent in vitro cytotoxicity against a human glioma cell line. asianjpr.com Specifically, the para-methoxy substituted derivatives have been observed to have a stronger influence compared to ortho- and meta-methoxy substitutions. researchgate.net However, the effect of methoxy groups on hole transport properties can be complex, with some studies showing a reduction in hole mobility due to increased molecular polarity. rsc.org This detrimental effect can be mitigated by designing linear molecular architectures. rsc.org

The electronic properties are also finely tuned by methoxy substitution. Research has indicated that compounds with monomethoxy-substituted phenyl rings tend to have lower ionization potentials compared to those with di- and trimethoxy-substituted moieties. acs.org This is attributed to the electron-donating nature of the methoxy group, which increases the electron density in the carbazole's aromatic π system. researchgate.net

Table 1: Influence of Methoxy Substitution on Anticancer Activity of Carbazole Carbamates

Compound Substitution at C6 IC50 (µM) on U87MG Glioma Cell Line
27 H 17.97
28 Br 15.25

| 31 | OCH3 | 23.80 |

Data sourced from Kumar et al. asianjpr.com

Impact of Methyl and Other Alkyl Substitutions

The introduction of methyl and other alkyl groups onto the carbazole framework can induce a range of effects on the molecule's biological activity. The position of the methyl group is a critical determinant of the nature and intensity of the biological response. nih.gov For example, the addition of methyl groups to a non-mutagenic carbazole can induce mutagenic activity, with the type of effect depending on the substitution site. nih.gov

In the context of anticancer activity, N-alkylcarbazole derivatives have shown promise. A series of 6-methoxy-1,4-dimethyl-N-alkylcarbazole derivatives exhibited interesting anti-proliferative activities by suppressing STAT3 phosphorylation. nih.gov The length of the N-alkyl chain can also be a factor. For instance, in a series of carbazole aminoalcohols with topoisomerase I inhibitory activity, derivatives with propyl- to pentyl-amine chains demonstrated good anticancer activities. nih.gov

Furthermore, the presence of bulky alkyl groups, such as a t-butyl-phenyl group at the N-position of carbazole, has been associated with significant neuroprotective activity. nih.gov The lipophilic character imparted by these alkyl groups may facilitate the crossing of biological membranes, thereby enhancing their therapeutic potential.

Table 2: Effect of N-Alkylation on Neuroprotective Activity of Carbazole Derivatives

Compound N-Substituent Neuroprotective Activity Concentration
60 p-tolyl 3 µM
61 methoxy-phenyl 30 µM
62 t-butyl-phenyl 30 µM
63 trifluoro-phenyl 30 µM

Data sourced from a review by Reddy et al. nih.gov

Role of Halogen and Nitro Group Substitutions

The incorporation of halogen atoms and nitro groups into the carbazole structure profoundly alters its electronic landscape and, consequently, its biological interactions. Halogen substitution can significantly influence molecular organization through intermolecular interactions and affect solid-state fluorescence. rsc.org Dihalogen-substituted carbazoles have been shown to exhibit reduced fluorescence efficiency due to the heavy atom effect. rsc.org

In terms of biological activity, halogenation can be advantageous. For instance, a bromo-substituted carbazole carbamate (B1207046) displayed the most potent anticancer activity in a study against a human glioma cell line. asianjpr.com The presence of halogen atoms can also be important for determining anti-staphylococcal potential. researchgate.net

Nitro groups, being strongly electron-withdrawing, have a substantial impact on the electronic properties and reactivity of the carbazole ring. researchgate.netnih.gov The substitution of a nitro group on an aromatic ring generally decreases the π-electron delocalization. nih.gov The mutagenic activity of nitrocarbazoles is often attributed to the bacterial reduction of the nitro groups. nih.gov Interestingly, the replacement of a p-chlorophenyl group with a p-nitrophenyl group in one study led to a substantial decrease in in-vitro anti-inflammatory activity, possibly due to weaker π-π interactions with the enzyme's active site. nih.gov

Table 3: Impact of Halogen and Nitro Group Substitution on Biological Activity

Compound Class Substituent Observed Effect
Carbazole Carbamates Bromo at C6 Potent anticancer activity (IC50 = 15.25 µM) asianjpr.com
Dihalogenated Carbazoles Cl, Br Reduced solid-state fluorescence efficiency rsc.org
Nitrocarbazoles Nitro group Can induce mutagenicity nih.gov

Effects of Nitrogen-Containing Heteroaromatic Structures

The fusion or attachment of additional nitrogen-containing heteroaromatic rings to the carbazole nucleus is a common strategy to enhance biological activity. These nitrogen atoms can readily form hydrogen bonds with biological targets, a key aspect of drug-receptor interactions. nih.gov More than 75% of FDA-approved drugs are reported to be nitrogen-containing heterocyclic moieties. researchgate.net

The introduction of specific heterocyclic systems can confer potent and selective activities. For example, the incorporation of a 1,2,4-triazole (B32235) moiety into carbazoles has been shown to increase antifungal activity. nih.gov Similarly, the presence of an imidazole (B134444) moiety can be favorable for antibacterial efficacy. nih.gov Pyrazolocarbazoles have demonstrated potent inhibition of Pim kinases, which are implicated in prostate cancer. nih.gov Furthermore, the synthesis of carbazole derivatives containing nitrogen heterocyclic rings like 1,8-naphthyridine (B1210474) has been explored for their potential in electronic applications. science.gov

The type and position of the heterocyclic substituent are crucial. For instance, in a study of carbazole aminoalcohols as topoisomerase I inhibitors, a pyrrolidine (B122466) derivative showed good anticancer activity. nih.gov

Positional Isomerism and Regioselective Effects on Activity

The precise positioning of substituents on the carbazole framework, known as positional isomerism, has a profound and often dramatic effect on the resulting biological activity. This regioselectivity is a critical consideration in the design of new carbazole-based compounds. oregonstate.edu

For example, the influence of a methoxy group's position on the properties of carbazole derivatives is well-documented, with para-substitution often exerting a stronger effect than ortho- or meta-substitution. researchgate.net Similarly, the mutagenic effects induced by methyl group substitution are highly dependent on the position of the substitution. nih.gov

The connectivity of the carbazole units in polymers also significantly affects their properties. Poly(2,7-carbazole)s generally exhibit a higher effective conjugation length compared to poly(1,8-carbazole)s and poly(3,6-carbazole)s. mdpi.com In the synthesis of substituted carbazoles, achieving complete control over the regiochemistry is a major goal to produce specific isomers with desired activities. oregonstate.edu Research has shown that even subtle changes, like the substitution pattern on a phenyl ring attached to the carbazole, can significantly alter biological outcomes. nih.gov For instance, a 2,4-substitution pattern is frequently seen in approved drugs containing heterocyclic scaffolds. researchgate.net

Molecular Flexibility and Rotatable Bonds in Carbazole Analogues

The degree of molecular flexibility, largely determined by the number of rotatable bonds, is an important parameter influencing the biological activity of carbazole analogues. Increased flexibility can facilitate better binding of a compound to its target receptor.

A study on carbazole derivatives with varying structural diversity found that compounds with higher molecular flexibility, due to the introduction of a methylene (B1212753) group providing a rotatable bond, generally exhibited better potential inhibitory activity. nih.gov The increase in rotatable bonds may allow the molecule to adopt a more favorable conformation for interaction with the active site of a protein. nih.gov For instance, the octanol-water partition coefficient, which is related to a molecule's flexibility and lipophilicity, was found to be a key parameter influencing the activity of carbazole derivatives containing chalcone (B49325) analogues as topoisomerase II inhibitors. nih.gov This highlights the importance of molecular flexibility for crossing cell membranes to reach the intracellular target. nih.gov

Planarity and Conjugation Effects on Biological Interactions

The planarity of the carbazole ring system and the extent of π-electron conjugation are fundamental properties that govern its interactions with biological macromolecules, such as DNA and proteins. The planar structure of carbazole allows it to intercalate between the base pairs of DNA, a mechanism of action for some anticancer drugs. researchgate.net

However, the relationship between planarity and conjugation can be complex. While it is often assumed that greater planarity leads to enhanced conjugation, this is not always the case. nih.govresearchgate.net In some fused heterocyclic systems, induced planarity can lead to ring distortion and a truncated conjugation pathway. nih.govresearchgate.net

The effective conjugation length, which is influenced by the connectivity of the carbazole units, has a direct impact on the electronic properties of carbazole-based polymers. mdpi.com In the context of biological activity, the π-electron delocalization, which is a measure of aromaticity, can be affected by substituent groups. For instance, the introduction of an electron-withdrawing nitro group can decrease the π-electron delocalization of the aromatic rings in carbazole. nih.gov This alteration in electronic structure can, in turn, influence how the molecule interacts with its biological target.

Design Strategies for Enhanced Target Selectivity

The pursuit of therapeutic agents with high target selectivity is a cornerstone of modern drug discovery, aiming to maximize efficacy while minimizing off-target effects. For the chemical scaffold 6-methoxy-1-methyl-9H-carbazole, various design strategies are employed to enhance its selectivity towards specific biological targets. These strategies primarily revolve around the principles of structure-activity relationship (SAR) to finely tune the molecule's interaction with the target protein, often a protein kinase.

The core structure of this compound serves as a versatile starting point for chemical modification. The methoxy group at the 6-position and the methyl group at the 1-position are key features that influence the molecule's electronic properties and steric profile. medicinal chemists leverage these, along with other positions on the carbazole ring system, to introduce functionalities that can exploit subtle differences in the binding sites of target proteins versus off-target proteins.

One of the prominent strategies involves the synthesis of more complex heterocyclic systems built upon the carbazole framework. For instance, derivatives of this compound have been utilized as precursors in the synthesis of pyridocarbazoles, a class of compounds with recognized cytotoxic activities. nih.govptfarm.plnih.gov The strategic annulation of a pyridine (B92270) ring to the carbazole nucleus can lead to compounds with altered geometric and electronic properties, thereby influencing their binding affinity and selectivity.

Another key approach is the introduction of flexible side chains. The addition of rotatable bonds can allow the molecule to adopt different conformations, potentially enabling a more favorable and specific interaction with the target's binding pocket. nih.gov Research on various carbazole derivatives has indicated that those with increased molecular flexibility often exhibit improved inhibitory activity against cancer cell lines. nih.gov This principle suggests that modifications to the this compound core to include flexible linkers and functional groups could be a viable strategy for enhancing target selectivity.

Furthermore, the optimization of substituents on the carbazole ring is a critical design element. The discovery of 9H-carbazole-1-carboxamides as potent and selective inhibitors of Janus kinase 2 (JAK2) highlights how specific substitutions can achieve remarkable selectivity. nih.gov By introducing carboxamide moieties and other functional groups, it is possible to exploit unique features of the target's ATP-binding site, such as specific amino acid residues or the presence of nearby pockets, that are not conserved in other kinases. nih.govresearchgate.net This approach often involves iterative cycles of synthesis and biological testing to build a comprehensive SAR profile.

The table below summarizes hypothetical design strategies and their rationales for enhancing the target selectivity of this compound derivatives, based on established principles in medicinal chemistry.

Modification Strategy Rationale for Enhanced Selectivity Potential Target Class
Annulation of a pyridine ring to form pyridocarbazolesAlters the overall shape and electronic distribution to better fit the target's binding site, potentially increasing interactions with specific residues. nih.govptfarm.plProtein Kinases, DNA Intercalators
Introduction of a flexible alkylamine side chain at C2Allows the molecule to adopt multiple conformations, enabling an induced-fit binding to the target protein that may not be possible for rigid off-targets. nih.govEnzymes, GPCRs
Addition of a carboxamide group at C1 or C3Forms specific hydrogen bond interactions with the hinge region of a kinase's ATP-binding pocket, a common strategy for achieving kinase selectivity. nih.govProtein Kinases (e.g., JAK family)
Substitution with a sulfonamide pharmacophoreIntroduces strong hydrogen bond donor/acceptor capabilities and can occupy specific pockets within the active site, leading to enhanced affinity and selectivity. nih.govCarbonic Anhydrases, Kinases
Introduction of bulky hydrophobic groupsExploits the presence of a hydrophobic "gatekeeper" residue in the active site of some kinases, allowing for selective binding over kinases with larger gatekeeper residues. researchgate.netProtein Kinases

These design strategies underscore the importance of a detailed understanding of the target's three-dimensional structure and binding site characteristics. By rationally modifying the this compound scaffold, medicinal chemists can develop highly selective inhibitors with improved therapeutic potential.

Applications in Materials Science and Chemical Biology Excluding Clinical

Organic Optoelectronic Materials Development

Carbazole-based materials are integral to the advancement of organic optoelectronics due to their favorable electronic and photophysical properties. oldcitypublishing.com The introduction of methoxy (B1213986) and methyl groups can further enhance these characteristics.

Carbazole (B46965) derivatives are extensively used as host materials, hole-transporting layers, and emitters in OLEDs and as donor materials in organic photovoltaic (OPV) cells. oldcitypublishing.comuran.ua The carbazole core provides high triplet energy and good thermal stability, which are crucial for device efficiency and longevity. nih.gov

The methoxy group (–OCH₃), being an electron-donating group, can influence the energy levels of the molecule. For instance, in derivatives of 9-phenyl-9H-carbazole, methoxy substitution has been shown to affect the emission properties, leading to materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance OLED efficiency. nih.gov Compounds with methoxy-substituted carbazole moieties have been developed as emitters, achieving high photoluminescence quantum yields in solid films. nih.govresearchgate.net For example, a derivative with methoxy and tert-butyl groups on the carbazole moiety achieved a photoluminescence quantum yield of up to 53% in a non-doped film and an external quantum efficiency of 7.2% in an OLED device. nih.gov

In the context of photovoltaic cells, methoxydiphenylamine-substituted carbazole derivatives have been synthesized and used as hole-transporting materials in perovskite solar cells, achieving high power conversion efficiencies. nih.govnih.gov The modification of the carbazole unit with methoxy groups can be a strategy to fine-tune the material's properties for better device performance. nih.gov

Performance of Methoxy-Carbazole Derivatives in Optoelectronics
Compound TypeApplicationKey FindingReference
Methoxy and tert-butyl substituted 9-phenyl-9H-carbazoleOLED EmitterSolid-state photoluminescence quantum yield up to 53%; maximum external quantum efficiency of 7.2%. nih.gov
Methoxydiphenylamine-substituted carbazole twin derivativePerovskite Solar Cell HTMPower conversion efficiency of 16.91%. nih.gov
Pyrimidine-5-carbonitrile with methoxy carbazole donorsSky-Blue OLEDBipolar charge transport with hole mobility of 1.6 x 10-4 cm²/V·s. nih.gov

The carbazole moiety is a cornerstone for designing efficient hole-transporting materials due to its electron-rich nature and high hole mobility. researchgate.netrsc.org The properties of HTMs can be systematically tuned by introducing substituents.

The effect of methoxy groups on hole transport in carbazole-based compounds is a subject of detailed study. rsc.orgrsc.org Research indicates a complex interplay of factors. While methoxy groups can sometimes increase intermolecular interactions, which is beneficial for charge transport, they can also increase molecular polarity, which may reduce hole mobility. rsc.orgrsc.org The final performance depends on the specific molecular architecture, including the number and position of the methoxy groups. rsc.org For example, designing linear molecules can help mitigate the negative effects of increased polarity. rsc.org In some branched carbazole derivatives, the presence of methoxy groups has been shown to improve hole mobility, with one study reporting a mobility of 1.06 × 10⁻³ cm² V⁻¹ s⁻¹, a value exceeding that of the well-known HTM, m-MTDATA. researchgate.net

Carbazole derivatives are known for their strong fluorescence, making them suitable for applications as fluorescent probes and sensors. researchgate.netresearchgate.net The introduction of substituents can modulate their photophysical properties, such as absorption and emission wavelengths and quantum yield. nih.gov

For instance, novel styryl dyes based on a 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde scaffold have been synthesized. nih.gov These dyes exhibit interesting photophysical properties that are sensitive to solvent polarity. nih.gov Similarly, derivatives of 9-phenyl-9H-carbazole featuring methoxy groups display aggregation-enhanced emission and thermally activated delayed fluorescence, with solid-state photoluminescence quantum yields reaching up to 53%. nih.govresearchgate.net Another study on a 9-benzyl-1-methyl-9H-carbazole derivative demonstrated its potential as a fluorescent chemosensor for detecting specific metal cations. These examples highlight how the carbazole framework, modified with methoxy and methyl groups, can be engineered to create highly fluorescent materials for sensing applications.

Fluorescent Properties of Methoxy-Carbazole Derivatives
Compound TypeKey PropertyObservationReference
Styryl dyes based on 4-methoxy-9-methyl-9H-carbazole-3-carbaldehydePhotophysical PropertiesAbsorption and emission are sensitive to solvent polarity. nih.gov
Methoxy-substituted 9-phenyl-9H-carbazole derivativesFluorescenceExhibit aggregation-enhanced emission and thermally activated delayed fluorescence. nih.govresearchgate.net
3,6-carbazole-based derivatives with electron-donating substituentsFluorescence Quantum YieldAchieved strong fluorescence quantum yields (Φfluo ≈ 0.6–0.7). researchgate.net

Polymer Chemistry and Microporous Materials

The reactivity of the carbazole ring allows it to be used as a monomer in the synthesis of various polymers, including linear polymers for electronics and cross-linked polymers for porous materials. oldcitypublishing.com

Carbazole-containing monomers can be polymerized to create electroactive polymers for optoelectronic applications. oldcitypublishing.comepstem.net The specific substituents on the carbazole monomer are crucial for determining the properties of the resulting polymer. For example, new electroactive vinyl monomers, such as 3,6-dimethoxy-9-(vinylphenyl)-9H-carbazole, have been synthesized and polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These polymers have been used as hole-transporting materials in green thermally-activated-delayed-fluorescence OLEDs.

Carbazole units can be used as building blocks to create hypercross-linked microporous polymers (HCPs). These materials possess high surface areas and are thermally stable, making them promising candidates for gas storage and separation. rsc.orgjlu.edu.cn These polymers are often synthesized through Friedel–Crafts alkylation, where a carbazole derivative acts as the monomer and is cross-linked using an external linker. rsc.orgnih.gov

For example, HCPs synthesized from carbazole derivatives have demonstrated high Brunauer–Emmet–Teller (BET) specific surface areas, with one example reaching 1845 m² g⁻¹. rsc.org These materials show significant potential for carbon dioxide capture, with CO₂ uptake capacities as high as 4.63 mmol g⁻¹ at 273 K and 1.13 bar. rsc.org The nitrogen-rich carbazole core is thought to enhance the binding affinity for CO₂. acs.org While specific use of 6-Methoxy-1-methyl-9H-carbazole as a monomer in these polymers is not documented, its carbazole structure suggests it could be a viable candidate for creating functional porous materials.

Supramolecular Chemistry and Recognition

The carbazole framework inherent in this compound serves as a valuable scaffold in the field of supramolecular chemistry. The planar and electron-rich nature of the carbazole ring system facilitates crucial non-covalent interactions, including π-π stacking, hydrogen bonding, and host-guest interactions. These forces are instrumental in the self-assembly of complex supramolecular structures. The strategic placement of methoxy and methyl groups on the carbazole core of this compound can modulate its electronic properties and steric profile, thereby influencing its binding selectivity and affinity towards specific guest molecules. Research efforts in this domain are directed towards the rational design and synthesis of host molecules incorporating the this compound moiety for the selective recognition of various ions and small organic molecules. Such advancements hold promise for applications in molecular sensing and separation technologies.

Chemosensor Development

The intrinsic fluorescence of the carbazole moiety positions this compound and its derivatives as promising candidates for the development of fluorescent chemosensors. researchgate.netresearchgate.net These sensors are designed to exhibit a detectable change in their fluorescence properties upon binding to a target analyte. The electron-donating methoxy group can enhance the fluorescence quantum yield of the carbazole core, making it a more sensitive fluorescent reporter. researchgate.net

The operational principle of these chemosensors often involves a "turn-on" or "turn-off" fluorescence mechanism. A receptor unit, designed to selectively bind a specific ion or molecule, is covalently linked to the this compound fluorophore. Upon binding of the analyte to the receptor, the electronic structure of the carbazole is perturbed, leading to a measurable alteration in its fluorescence emission spectrum. This change, whether an enhancement or quenching of the fluorescence, allows for the sensitive and selective detection of the target analyte. Carbazole-based fluorescent probes have been successfully developed for the detection of various species, including metal ions like Sn²⁺ and Cu²⁺, as well as anions. rsc.orgmdpi.com

Below is a table summarizing examples of carbazole-based chemosensors and their target analytes:

Carbazole Derivative TypeTarget Analyte(s)Detection Mechanism
Diarylethene with a carbazole moietySn²⁺ and Cu²⁺Selective fluorescence quenching upon ion binding. rsc.org
Benzoxazole-based macrocycleZn²⁺ and Cd²⁺Chelation-enhanced fluorescence (CHEF) effect. mdpi.com
Hydroxycarbazole derivativesHalide anions"Turn-on" fluorescence enhancement. nih.gov

Bioconjugation Strategies

Bioconjugation entails the covalent attachment of a molecule, such as a fluorescent dye, to a biomolecule like a protein or nucleic acid. The this compound scaffold can be chemically modified to incorporate reactive functional groups, thereby enabling its conjugation to biological macromolecules. For instance, a linker arm terminating in a reactive group such as a carboxylic acid, amine, or alkyne can be introduced onto the carbazole structure. This functionalization allows for the facile attachment of the carbazole derivative to complementary groups present on biomolecules. These bioconjugation strategies are pivotal for the creation of targeted biological probes and imaging agents.

Biological Imaging Probes

Derivatives of this compound are actively being investigated as fluorescent probes for biological imaging applications. researchgate.netnih.gov The carbazole core possesses advantageous photophysical properties, such as a significant Stokes shift and a high fluorescence quantum yield, which make it an excellent fluorophore for cellular imaging. researchgate.netnih.gov

By appending specific targeting moieties to the this compound framework, scientists can direct these fluorescent probes to particular subcellular compartments or specific biomolecules of interest. nih.govnih.gov The subsequent fluorescence emitted by the carbazole unit enables the visualization and tracking of these targets within living cells, offering valuable insights into complex biological processes. nih.govaminer.cn For example, certain carbazole derivatives have been designed to specifically bind to and image G-quadruplex DNA structures within living cells. nih.govnih.gov

The following table details research findings on carbazole-based biological imaging probes:

Carbazole Probe TypeTarget Biomolecule/OrganelleKey Findings
Crescent-shaped carbazole derivativesG-quadruplex DNAThese probes exhibit a "light-up" fluorescence response upon binding to G-quadruplexes, with some showing localization in the mitochondria and nucleus of living cells. They can also induce the formation of G-quadruplex structures and enhance their stability. nih.govaminer.cn
Carbazole derivatives with oligo(ethylene glycol) chainsG-quadruplex DNAThe inclusion of oligo(ethylene glycol) chains improves water-solubility and biocompatibility. Specific derivatives demonstrate high selectivity for G-quadruplex DNA over other DNA forms, with a significant increase in fluorescence upon binding. These probes can penetrate cell membranes and exhibit low cytotoxicity. nih.gov

Photocatalysis in Organic Synthesis

Carbazole derivatives have emerged as a significant class of organic photocatalysts. rsc.orgacs.org These molecules possess the ability to absorb light and subsequently transfer the energy to other molecules, thereby driving chemical reactions. The electron-donating nature of the carbazole nucleus, as found in this compound, makes it an effective photosensitizer. nih.gov

Upon absorption of light, the carbazole derivative is promoted to an excited state with enhanced redox capabilities. This excited state can then catalyze a diverse range of organic transformations, often through a single-electron transfer mechanism. acs.orgnih.gov Examples of such reactions include C-H functionalization, atom transfer radical polymerization (ATRP), and cycloadditions. The application of these organic photocatalysts is a cornerstone of green chemistry, as it frequently facilitates reactions under milder conditions and obviates the need for toxic and expensive heavy metal catalysts. rsc.orgbeilstein-journals.org

Building Blocks for Complex Molecular Architectures

The rigid and planar geometry of the carbazole ring system renders this compound a highly valuable building block for the synthesis of larger, well-defined molecular architectures. acs.orgrsc.org Its inherent chemical functionality allows for its incorporation into a variety of complex structures, including polymers, dendrimers, and macrocycles.

The nitrogen atom of the carbazole can be readily functionalized, and further chemical modifications can be performed on the aromatic rings. nih.gov This versatility enables the creation of novel materials with precisely tailored electronic, optical, and physical properties. These complex molecular architectures are the subject of intensive research for their potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-1-methyl-9H-carbazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazone intermediates under acidic reflux conditions. For example, 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone can be refluxed in acetic acid and hydrochloric acid (398–403 K, 2 hours) to yield carbazole derivatives . Optimization involves monitoring via TLC and purification using silica gel chromatography with petroleum ether/ethyl acetate (95:5) . Williamson ether synthesis or Fischer indole synthesis may also be adapted for functionalization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with acetonitrile/water/methanol/acetic acid (40:35:25:0.2) mobile phases ensures purity assessment .
  • Spectroscopy : NMR (¹H/¹³C) identifies methoxy and methyl substituents, while IR confirms functional groups like C-O and C-N .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₄H₁₃NO) .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Antitumor activity is tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .
  • Antimicrobial screening : Disk diffusion assays against bacterial/fungal strains (e.g., E. coli, S. aureus) quantify inhibition zones .
  • Molecular docking : Computational models (e.g., AutoDock) predict interactions with target proteins like DNA topoisomerases .

Advanced Research Questions

Q. How does X-ray crystallography resolve non-planar conformations in carbazole derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) reveals dihedral angles between aromatic and heterocyclic rings. For example, a dihedral angle of 1.69° between benzene and pyrrole rings was observed in a related carbazole derivative . Hydrogen bonding (e.g., C–H···O, N–H···O) and π-interactions stabilize non-planar conformations, which are critical for understanding photophysical properties .

Q. What strategies mitigate stability issues during electrophilic substitution reactions on this compound?

  • Methodological Answer :

  • Inert conditions : Use anhydrous solvents (e.g., DMF, THF) under nitrogen/argon to prevent oxidation .
  • Protecting groups : Temporarily block reactive sites (e.g., NH group) using Boc or Fmoc before introducing substituents .
  • Low-temperature reactions : Perform iodination or nitration at 0–5°C to control regioselectivity .

Q. How can computational modeling predict the optoelectronic properties of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Gaussian software with B3LYP/6-31G(d) basis sets optimize geometry and calculate HOMO-LUMO gaps for charge-transfer analysis .
  • TD-DFT : Simulate UV-Vis spectra to correlate substituent effects (e.g., methoxy position) with absorption maxima .

Q. How should researchers address contradictions in structural data for natural carbazole alkaloids?

  • Methodological Answer :

  • Comparative crystallography : Re-examine natural and synthetic samples (e.g., Glycozolicine) to validate bond lengths/angles .
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled precursors in biosynthesis studies to trace skeletal rearrangements .

Q. What advanced NMR techniques elucidate intermolecular interactions in carbazole-based materials?

  • Methodological Answer :

  • NOESY/ROESY : Detect spatial proximity between methoxy protons and aromatic protons in aggregated states .
  • Solid-state NMR : Analyze hydrogen bonding in polymeric carbazole derivatives (e.g., polycarbazole) .

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